Superior IGF-1R Kinase Inhibitory Potency of 4-Chloropyrazole-Aniline Scaffold vs. Benzimidazole Lead Series
A derivative incorporating the 4-chloro-1H-pyrazol-1-yl aniline scaffold (as the ethylamino-linked moiety) demonstrated potent inhibition of insulin-like growth factor-1 receptor (IGF-1R) kinase with an IC50 of 26 nM [1]. This scaffold-containing compound (BMS-695735, a clinical candidate) was evolved from a benzimidazole lead series (BMS-536924) that, despite in vivo antitumor activity, exhibited potent CYP3A4 inhibition, PXR-mediated CYP3A4 induction, poor aqueous solubility, and high plasma protein binding [2]. The 4-chloropyrazole-aniline moiety was a critical design element that contributed to resolving these ADME liabilities while maintaining nanomolar target potency [3].
| Evidence Dimension | IGF-1R kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 26 nM (for BMS-695735, a derivative containing the 4-chloro-1H-pyrazol-1-yl aniline scaffold) |
| Comparator Or Baseline | Benzimidazole lead BMS-536924: IGF-1R IC50 = 100 nM (reference value from lead optimization campaign) |
| Quantified Difference | ~3.8-fold improvement in IGF-1R potency (26 nM vs. 100 nM) |
| Conditions | In vitro kinase assay using poly(Glu/Tyr) as phosphoacceptor substrate, pH 7.0, 30°C [1] |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, this scaffold demonstrates a validated SAR trajectory where incorporation of the 4-chloro-1H-pyrazol-1-yl aniline moiety directly correlates with both improved target potency and mitigation of ADME liabilities compared to earlier leads, reducing the risk of late-stage attrition due to CYP inhibition or poor pharmacokinetics.
- [1] BindingDB. BDBM27885: 4-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}-3-[4-methyl-6-(1-methylpiperidin-4-yl)-1H-1,3-benzodiazol-2-yl]-1,2-dihydropyridin-2-one. IC50: 26 nM for IGF-1R. View Source
- [2] Wittman M, et al. Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity. J Med Chem. 2005;48(18):5639-5643. View Source
- [3] Velaparthi U, et al. J Med Chem. 2008;51(19):5897-5900. View Source
